molecular formula C12H22N2O3S B6342720 TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE CAS No. 857654-01-4

TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE

Cat. No.: B6342720
CAS No.: 857654-01-4
M. Wt: 274.38 g/mol
InChI Key: MOGMUOIYZGUJBY-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C13H24N2O4S. It is a piperidine derivative, often used in various chemical and pharmaceutical research applications. The compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE typically involves multiple stepsThe reaction conditions often include the use of tert-butyl chloroformate and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:

Scientific Research Applications

TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

tert-butyl 4-(2-amino-2-sulfanylideneethoxy)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-12(2,3)17-11(15)14-6-4-9(5-7-14)16-8-10(13)18/h9H,4-8H2,1-3H3,(H2,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGMUOIYZGUJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-carbamoylmethoxypiperidine-1-carboxylic acid tert-butyl ester (Preparation 13, 67.5 mg, 260 μmol) and Lawesson's reagent (116 mg, 287 μmol) in dimethoxyethane (1.5 ml) was stirred at rt for 24 h. The solvent was evaporated and the residue purified by flash chromatography (5% MeOH in CH2Cl2) to afford the title compound: δH (CDCl3) 1.50 (9H, s), 1.55-1.63 (2H, m), 1.88-1.95 (2H, m), 3.12 (2H, ddd), 3.59-3.66 (1H, m), 3.79-3.87 (2H, m), 4.40, (2H, s), 7.65 (1H, bs), 8.04 (1H, bs).
Quantity
67.5 mg
Type
reactant
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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